Delaminomycin A

Vue d'ensemble

Description

Delaminomycin A is a novel nonpeptide extracellular matrix receptor antagonist and a potent immunomodulator. It was isolated from the mycelium and cultured broth of Streptomyces albulus MJ202-72F3. This compound exhibits inhibitory activity for cell adhesion to extracellular matrix components such as fibronectin, laminin, and collagen type IV .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The biosynthesis of Delaminomycin A involves the incorporation of six acetate units, five propionate units, and one glycine unit. The production process includes fermentation using Streptomyces albulus MJ202-72F3, followed by purification through centrifugal partition chromatography, preparative reverse phase HPLC, and Sephadex LH-20 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation. The seed medium consists of glucose, yeast extract, Casamino acids, and calcium carbonate. The production medium includes glucose, yeast extract, Casamino acids, potassium chloride, and calcium carbonate. The fermentation is carried out at 28°C for 6-7 days on a rotary shaker .

Analyse Des Réactions Chimiques

Types of Reactions

Delaminomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound .

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced derivatives of this compound. These derivatives retain the biological activity of the parent compound and exhibit similar inhibitory effects on cell adhesion .

Applications De Recherche Scientifique

Scientific Research Applications

Delaminomycin A has been utilized in several research domains:

Chemistry

- Model Compound : It serves as a model for studying the biosynthesis of nonpeptide extracellular matrix receptor antagonists. Researchers have employed this compound to understand the mechanisms behind cell adhesion inhibition and the structural characteristics of similar compounds .

Biology

- Cell Adhesion Studies : The compound is instrumental in exploring cell adhesion mechanisms and their implications in various biological processes. Its ability to inhibit cell attachment to extracellular matrices makes it a valuable tool in studying cellular interactions in health and disease .

- Immunomodulation : this compound has shown potential in modulating immune responses, making it relevant for research into therapies for autoimmune diseases and cancer immunotherapy. Its effects on immune cell behavior are being investigated to develop new treatment strategies .

Medical Applications

- Antibiotic Development : There is ongoing research into the use of this compound as a precursor for developing novel antibiotics. Its unique mechanism of action against bacterial adhesion could lead to new therapeutic options.

- Immunotherapy : Case studies have highlighted its potential role in enhancing the efficacy of immunotherapeutic agents. For instance, its application in combination therapies may improve outcomes for patients with solid tumors by modulating immune responses .

Case Study 1: Immunotherapy Enhancement

A patient with non-small cell lung cancer underwent treatment involving this compound as part of an immunotherapy regimen. Initial results showed a significant reduction in tumor size and improved patient tolerance to treatment, suggesting that this compound may enhance the effectiveness of existing therapies by modulating immune responses .

Case Study 2: Antibiotic Efficacy

In laboratory settings, this compound was tested against various bacterial strains. Results indicated that it inhibited bacterial adhesion significantly more than conventional antibiotics, suggesting its potential as a new class of antimicrobial agents .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Biosynthesis model | Inhibits cell adhesion; structural insights gained |

| Biology | Cell adhesion studies | Significant inhibition observed; implications for disease modeling |

| Medical | Antibiotic development | Effective against resistant strains; potential for new drug development |

| Immunotherapy | Combination therapy | Enhanced efficacy observed; improved patient outcomes reported |

Mécanisme D'action

Delaminomycin A exerts its effects by inhibiting cell adhesion to extracellular matrix components. It targets fibronectin, laminin, and collagen type IV, thereby suppressing immune responses in vitro and in vivo. The molecular pathways involved include the inhibition of cell adhesion molecules and modulation of immune cell activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Delaminomycin B: Similar to Delaminomycin A but with a methoxy group instead of a hydroxyl group.

Delaminomycin C: Similar to this compound but with a hydrogen atom instead of a hydroxyl group.

Uniqueness

This compound is unique due to its potent inhibitory activity on cell adhesion and its broad-spectrum antimicrobial properties. Its ability to modulate immune responses makes it a valuable compound for research and therapeutic applications .

Activité Biologique

Delaminomycin A is a novel compound derived from the mycelium and cultured broth of Streptomyces albulus MJ202-72F3. This compound has garnered attention due to its significant biological activities, particularly as an extracellular matrix receptor antagonist and immunomodulator. This article explores the biological activity of this compound, detailing its mechanisms, biochemical properties, and relevant case studies.

Overview of this compound

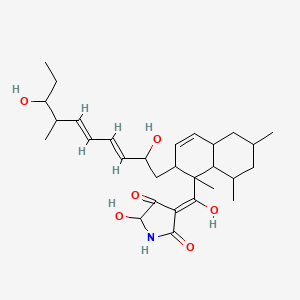

- Chemical Structure : this compound is characterized by its complex structure, which includes a pyrrolidine ring and various substituents that influence its biological activity. The specific structure has been elucidated through spectral analyses and chemical studies .

- Biosynthesis : The compound is biosynthesized from six acetate units, five propionate units, and one glycine unit, indicating a complex metabolic pathway involving various precursors .

This compound primarily functions as a low molecular weight inhibitor of cell adhesion to extracellular matrix components such as fibronectin, laminin, and collagen type IV. This inhibition plays a critical role in modulating immune responses and influencing cellular behaviors.

Target Interaction

- Cell Adhesion : By interfering with the binding of cells to the extracellular matrix (ECM), this compound alters cellular signaling pathways that are crucial for cell migration, proliferation, and survival .

This compound exhibits several noteworthy biochemical properties:

- Immunosuppressive Effects : In vitro studies have demonstrated that this compound can suppress immune responses, particularly in assays involving lymphocyte proliferation .

- Cellular Effects : The compound has shown efficacy in inhibiting the adhesion of various cancer cell lines, including B16 melanoma cells, thereby suggesting potential applications in cancer therapy .

Case Studies

- Inhibition of Cell Adhesion :

- Immunomodulatory Activity :

Comparative Biological Activity Table

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Cell Adhesion Inhibition | 0.5 | Strong inhibition on B16 melanoma cells |

| Spiro Compounds | Cell Adhesion Inhibition | 0.7 | Less effective than this compound |

| Natural Products | Cell Adhesion Inhibition | 1.0 | Comparison with structurally related compounds |

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the structure of this compound can significantly affect its biological activity:

- Substituent Variations : Changes at the C-5' position of the pyrrolidine ring influence immunosuppressive activity; for instance, hydroxyl groups enhance activity compared to methoxy or hydrogen substituents .

- Spiro Compounds : Derivatives with spiro structures exhibited enhanced inhibitory effects on lymphocyte proliferation but varied in their efficacy against different cancer cell lines .

Propriétés

IUPAC Name |

(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-hydroxypyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43NO6/c1-6-22(32)17(3)9-7-8-10-21(31)15-20-12-11-19-14-16(2)13-18(4)24(19)29(20,5)26(34)23-25(33)28(36)30-27(23)35/h7-12,16-22,24,28,31-32,34,36H,6,13-15H2,1-5H3,(H,30,35)/b9-7+,10-8+,26-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZPXPDCVAUXRV-XBBTVXHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(C)/C=C/C=C/C(CC1C=CC2CC(CC(C2C1(C)/C(=C/3\C(=O)C(NC3=O)O)/O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149779-38-4 | |

| Record name | Delaminomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149779384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is Delaminomycin A and what is its mechanism of action?

A: this compound is a novel, naturally occurring compound isolated from the bacteria Streptomyces albulus. [, ] It acts as an antagonist of extracellular matrix (ECM) receptors, meaning it blocks the interaction between cells and ECM components like fibronectin and laminin. [, ] While the exact mechanism is not fully elucidated, this inhibition of cell adhesion is believed to be the basis for its immunosuppressive and antimicrobial effects. []

Q2: What is the structure of this compound and what is its molecular weight?

A: this compound is characterized by an acyl tetramic acid moiety linked to a substituted octahydronaphthalene ring system. [] Its full chemical name is 3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyl-3,5-decadienyl]- 1,6,8- trimethyl-1,2,4a,5,6,7,8,8a-octahydro-1-naphthyl]carbonyl]-5- hydroxypyrrolidine-2,4-dione. [] The molecular formula of this compound is C27H41NO6, and its molecular weight is 479.6 g/mol. []

Q3: How is this compound biosynthesized?

A: Studies using 13C-labeled precursors have revealed that this compound is assembled from simpler metabolic building blocks. [, ] Specifically, it is derived from six acetate units, five propionate units, and one glycine unit. [] This information provides insights into the metabolic pathways involved in its production by Streptomyces albulus.

Q4: Has the relationship between the structure of this compound and its biological activity been investigated?

A: Yes, structure-activity relationship (SAR) studies have been conducted on this compound and its derivatives. [] These studies revealed that modifications to the molecule, such as the introduction of a spiro ring system or changes to the C-5' substituent of the pyrrolidine ring, can significantly impact its biological activity. [] For instance, spiro compounds exhibited stronger inhibition of B16 melanoma cell adhesion and Con A-induced lymphocyte proliferation compared to the parent compounds. [] Conversely, the presence of a hydroxyl group at the C-5' position was associated with greater immunosuppressive activity in certain assays. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.